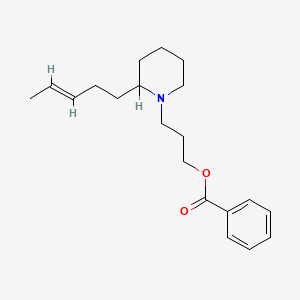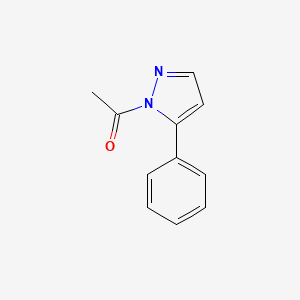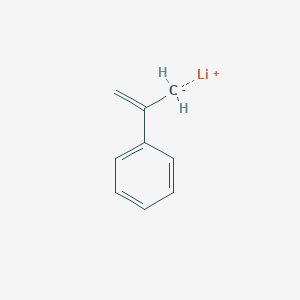
lithium;prop-1-en-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;prop-1-en-2-ylbenzene is a chemical compound that combines lithium with prop-1-en-2-ylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the lithium reagent and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;prop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: The lithium atom in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Lithium;prop-1-en-2-ylbenzene has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with specific molecular targets and pathways. The lithium component can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The prop-1-en-2-ylbenzene moiety can interact with cellular membranes and proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;prop-2-en-1-ylbenzene: Similar in structure but with a different position of the double bond.
Lithium;prop-1-en-1-ylbenzene: Another isomer with a different arrangement of the double bond.
Lithium;prop-1-en-3-ylbenzene: A compound with the double bond at a different position in the propyl chain.
Uniqueness
Lithium;prop-1-en-2-ylbenzene is unique due to its specific arrangement of the lithium and prop-1-en-2-ylbenzene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63226-59-5 |
|---|---|
Molekularformel |
C9H9Li |
Molekulargewicht |
124.1 g/mol |
IUPAC-Name |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-7H,1-2H2;/q-1;+1 |
InChI-Schlüssel |
VMJGNZKHGQZLSG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]C(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
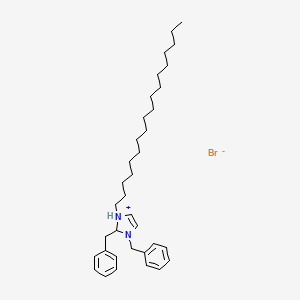
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)

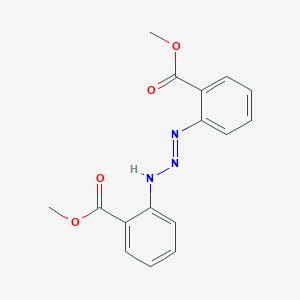
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
